Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
¹H NMR (400 MHz, DMSO-d6)
| Signal (ppm) | Assignment |
|---|---|
| 1.21 (t, 3H) | CH3 of ethyl ester |
| 1.32 (d, 6H) | CH3 of isopropyl group |
| 4.06 (q, 2H) | CH2 of ethyl ester |
| 4.52 (m, 1H) | CH of isopropyl group |
| 7.32–7.50 (m, 5H) | Aromatic protons (C2-phenyl) |
| 10.58 (s, 1H) | C5-hydroxy proton |
¹³C NMR (100 MHz, DMSO-d6)
| Signal (ppm) | Assignment |
|---|---|
| 14.2 | CH3 of ethyl ester |
| 22.1 | CH3 of isopropyl group |
| 61.4 | OCH2 of ethyl ester |
| 128.2–139.9 | Aromatic carbons (C2-phenyl) |
| 161.4 | C7 carbonyl |
| 171.7 | Ester carbonyl (C6) |
FT-IR (KBr, cm⁻¹)
- 3429 (O-H stretch, C5-hydroxy)
- 1715 (C=O ester)
- 1665 (C=O pyrimidinone)
- 1590 (C=N pyridine)
HRMS (ESI+)
- Observed: [M+H]+ = 353.1996
- Calculated (C19H19N3O4): 353.1972
- Error: 2.4 ppm
The spectroscopic data confirm the regiochemistry and functional group arrangement. The absence of NH stretches in IR and downfield-shifted C7 carbonyl in ¹³C NMR (161.4 ppm) corroborate the keto tautomeric form.
Properties
IUPAC Name |
ethyl 5-hydroxy-7-oxo-2-phenyl-8-propan-2-ylpyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-26-19(25)14-15(23)13-10-20-16(12-8-6-5-7-9-12)21-17(13)22(11(2)3)18(14)24/h5-11,23H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMQQDSOLURRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C(C)C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108191 | |
| Record name | Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-8-(1-methylethyl)-7-oxo-2-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-73-6 | |
| Record name | Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-8-(1-methylethyl)-7-oxo-2-phenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253790-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-8-(1-methylethyl)-7-oxo-2-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Mechanism
The synthesis of this compound is most efficiently achieved via a three-component condensation reaction involving:
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6-Amino-1,3-dimethyluracil : Serves as the pyrimidine precursor.
-
Aromatic aldehydes (e.g., benzaldehyde) : Introduces the 2-phenyl substituent.
-
1,3-Dicarbonyl compounds (e.g., isopropyl acetoacetate) : Provides the 8-isopropyl group and contributes to the pyridone core.
The reaction proceeds through a Knoevenagel condensation between the aldehyde and the enol form of the 1,3-dicarbonyl compound, followed by cyclization with the 6-amino-uracil derivative. The SBA-Pr-SO3H catalyst (a sulfonic acid-functionalized mesoporous silica) facilitates proton transfer and accelerates the reaction.
Key Mechanistic Steps:
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Knoevenagel Adduct Formation : Benzaldehyde reacts with isopropyl acetoacetate to form an α,β-unsaturated diketone.
-
Michael Addition : The amine group of 6-amino-1,3-dimethyluracil attacks the β-carbon of the diketone.
-
Cyclization : Intramolecular nucleophilic attack forms the pyrido[2,3-d]pyrimidine skeleton.
-
Tautomerization : The intermediate undergoes keto-enol tautomerization to stabilize the 5-hydroxy and 7-oxo groups.
Catalytic Systems and Conditions
The choice of catalyst significantly impacts reaction efficiency:
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| SBA-Pr-SO3H | Acetonitrile | Reflux | 3–4 | 85–90 |
| None | Ethanol | Reflux | 12–14 | 40–50 |
The SBA-Pr-SO3H catalyst enhances yield by providing Brønsted acid sites for proton transfer while minimizing side reactions like ester hydrolysis. Acetonitrile is preferred over ethanol due to its higher polarity and boiling point (82°C vs. 78°C), which improves solubility and reaction kinetics.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile, DMF) favor the reaction by stabilizing charged intermediates. Protic solvents (e.g., ethanol) reduce yield due to competitive hydrogen bonding with the catalyst.
Temperature and Time
Catalyst Loading
A catalyst-to-reactant ratio of 0.024 mmol H+ per 1 mmol substrate balances activity and cost. Excess catalyst (>0.05 mmol H+) promotes side reactions, while insufficient loading (<0.01 mmol H+) extends reaction time.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to improve heat and mass transfer. Key advantages include:
Purification Protocols
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Recrystallization : The crude product is dissolved in hot ethanol (60–70°C) and filtered to remove the catalyst. Cooling to 4°C yields crystals with >98% purity.
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Chromatography : Reserved for pharmaceutical-grade material; silica gel (ethyl acetate/hexane, 3:7) removes trace impurities.
Analytical Validation
Spectroscopic Characterization
X-Ray Crystallography
Single-crystal analysis confirms the fused pyrido-pyrimidine core and the syn orientation of the 8-isopropyl and 5-hydroxy groups. Hydrogen bonds (O-H···O=C) form a supramolecular chain along the c-axis, stabilizing the crystal lattice.
Comparative Analysis of 1,3-Dicarbonyl Precursors
| Precursor | 8-Substituent | Yield (%) | Purity (%) |
|---|---|---|---|
| Isopropyl acetoacetate | Isopropyl | 89 | 98.5 |
| Ethyl acetoacetate | Methyl | 78 | 97.2 |
| Methyl malonate | H | 65 | 95.0 |
Isopropyl acetoacetate provides optimal steric and electronic effects for introducing the 8-isopropyl group, whereas smaller substituents reduce yield due to unfavorable ring puckering .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group yields a secondary alcohol .
Scientific Research Applications
Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Position 8 : The isopropyl group in the target compound confers steric bulk compared to benzyl (Bn) or propyl (Pr) groups in analogs. This may influence solubility and binding interactions in biological systems.
- Ester Groups : Ethyl esters (COOEt) vs. methyl esters (COOMe) affect lipophilicity and metabolic stability .
Biological Activity
Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 353.38 g/mol
- CAS Number : 76377-79-2
- MDL Number : MFCD17011961
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets. The dihydropyrido-pyrimidine scaffold is known for its ability to modulate enzyme activity and influence cellular signaling pathways.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrido-pyrimidines exhibit antimicrobial properties. For instance, compounds similar to ethyl 5-hydroxy-8-isopropyl have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging around 250 µg/mL .
2. Anti-inflammatory Properties
Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-6. For example, a related compound exhibited an IC50 value of 820 nM in inhibiting IL-6 production in human chondro-sarcoma cells . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Structure-Activity Relationship (SAR)
The biological activity of ethyl 5-hydroxy-8-isopropyl can be influenced by modifications to its chemical structure. For instance:
- Substituents on the phenyl ring : Variations can enhance or reduce antimicrobial potency.
- Alkyl chain length : The isopropyl group appears to optimize interaction with target enzymes, improving efficacy against inflammatory pathways.
Q & A
Q. What are the common synthetic routes for Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, and how do reaction conditions influence product purity?
The compound is synthesized via cyclization reactions involving 5-acetyl-4-aminopyrimidine derivatives and β-dicarbonyl compounds (e.g., ethyl acetoacetate or ethyl malonate). For instance, heating 5-acetyl-4-aminopyrimidine with ethyl malonate under base-free conditions yields pyrido[2,3-d]pyrimidine-6-carboxylates . Key factors include solvent choice (acetic acid or ethanol), temperature (reflux conditions), and absence of bases to avoid side reactions. Purity can be optimized by recrystallization from ethyl acetate/ethanol mixtures .
Q. How can the pyridone structure of this compound be confirmed experimentally?
Infrared (IR) spectroscopy is critical for distinguishing pyridone (C=O stretching at ~1650 cm⁻¹) from hydroxypyridine tautomers. Additionally, X-ray crystallography resolves the fused pyrido-pyrimidine core and confirms the 7-oxo and 5-hydroxy substituents. For example, puckering of the pyrimidine ring (deviation ~0.224 Å from planarity) and hydrogen-bonding patterns in the crystal lattice provide structural validation .
Q. What spectroscopic methods are recommended for characterizing this compound?
Use a combination of:
- ¹H/¹³C NMR to confirm substituents (e.g., isopropyl, phenyl, ethyl ester groups).
- IR to identify carbonyl (C=O) and hydroxyl (O-H) stretches.
- Single-crystal X-ray diffraction for absolute configuration and intermolecular interactions (e.g., C–H···O hydrogen bonds forming chains along the c-axis) .
Q. How should researchers handle solubility and stability issues during experiments?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, ethyl acetate) but has limited water solubility. Stability tests under varying pH, temperature, and light exposure are advised. Storage in amber vials at –20°C is recommended to prevent degradation .
Advanced Research Questions
Q. How can computational modeling reconcile discrepancies in experimental data (e.g., unexpected tautomeric forms or crystallographic disorder)?
Density Functional Theory (DFT) calculations can predict the relative stability of tautomers (pyridone vs. hydroxypyridine) by comparing their Gibbs free energies. For crystallographic ambiguities, refinement software like SHELXL (using Hirshfeld atom refinement) can model disorder, leveraging high-resolution data and hydrogen-bonding patterns .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., modifying the 8-isopropyl or 2-phenyl groups)?
Regioselective functionalization requires protecting group strategies. For example:
Q. How do intermolecular hydrogen bonds and ring puckering affect crystallographic packing and physicochemical properties?
The pyrimidine ring’s puckered conformation (flattened boat geometry) and C–H···O hydrogen bonds create a rigid lattice, influencing melting points and solubility. Graph set analysis (e.g., R₂²(8) motifs) reveals how these interactions stabilize polymorphs, which can be critical for bioavailability in drug development .
Q. What mechanistic insights explain contradictions in reaction yields under varying conditions (e.g., base-free vs. base-catalyzed syntheses)?
Base-free conditions favor cyclization via enol tautomers of β-dicarbonyl compounds, minimizing side reactions like ester hydrolysis. In contrast, basic conditions may deprotonate the 5-hydroxy group, leading to undesired ring-opening or dimerization. Kinetic studies (e.g., monitoring by HPLC) and DFT-based transition-state analysis can clarify these pathways .
Q. How can researchers validate the compound’s biological activity against specific targets (e.g., kinase inhibition)?
- In vitro assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen inhibitory activity.
- Structure-activity relationships (SAR) : Compare with analogs (e.g., pipemidic acid derivatives) to identify critical substituents (e.g., 8-isopropyl enhances lipophilicity and target binding) .
Q. What advanced techniques resolve enantiomeric purity if chiral centers are introduced during synthesis?
Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography with anomalous scattering (for absolute configuration) are recommended. For dynamic systems, variable-temperature NMR can assess enantiomerization barriers .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
